
(1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol
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Overview
Description
(1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol is a chemical compound with a molecular formula of C11H17NO2 It is characterized by the presence of a pyrrolidine ring substituted with a methanol group and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol typically involves the reaction of 5-methylfurfural with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Solvents: Solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its activity against various diseases or as a precursor for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)ethanol
- (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)amine
- (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)acetate
Uniqueness
(1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol is unique due to its specific combination of functional groups and structural features. The presence of both a pyrrolidine ring and a methylfuran moiety provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol is a complex organic molecule that combines a pyrrolidine ring with a 5-methylfuran moiety. This structural combination suggests significant potential for diverse biological interactions, making it a candidate for various applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C11H17NO2, with a molecular weight of 195.27 g/mol. The presence of both the pyrrolidine and furan rings indicates unique chemical properties that may translate into specific biological activities.
The biological activity of this compound can be understood through its interactions with biological systems, potentially involving:
- Antioxidant Activity : The furan moiety is known for its antioxidant properties, which can mitigate oxidative stress in cells.
- Neuroprotective Effects : Pyrrolidine derivatives have been associated with neuroprotective effects, suggesting potential applications in neurodegenerative diseases .
Predictive models like PASS (Prediction of Activity Spectra for Substances) can estimate its potential biological activities based on its molecular structure, indicating possible therapeutic applications.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Notable Features |
---|---|---|
5-Methylfuran | Structure | Known for antioxidant properties. |
Pyrrolidine | Structure | Versatile building block; has neuroprotective effects. |
2-Pyrrolidinone | Structure | Exhibits various biological activities; used in pharmaceuticals. |
The dual functionality of this compound may enhance its therapeutic potential compared to compounds that contain only one of these moieties.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies on pyrrolidine derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . These findings suggest that the compound may also possess antimicrobial properties.
Neuroprotective Studies
In neuropharmacological studies, compounds containing furan and pyrrolidine functionalities have been evaluated for their neuroprotective effects. For example, certain derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress, indicating a potential application in treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol, and what critical reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves two key steps: (1) functionalization of the pyrrolidine ring and (2) introduction of the 5-methylfuran moiety. A common approach is reductive amination of 5-methylfurfural with pyrrolidin-3-ylmethanol derivatives under hydrogenation conditions using catalysts like palladium on carbon (Pd/C) or silica-supported cobalt nanoparticles. For example, catalytic hydrogenation at 60–80°C in methanol or ethanol ensures high selectivity for the secondary amine intermediate . Acidic or basic workup conditions must be optimized to prevent degradation of the furan ring.
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying the stereochemistry of the pyrrolidine ring and substitution pattern on the furan. Key signals include the methine proton (δ 3.5–4.0 ppm) adjacent to the methanol group and the methyl group (δ 2.2–2.4 ppm) on the furan .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5 over 20 minutes) to assess purity (>98% by area normalization) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 223.2 (M+H+) .
Q. What are the key stability considerations for storage and handling in experimental settings?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidative degradation due to the furan ring and secondary alcohol. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Solubility in polar aprotic solvents (e.g., DMSO or DMF) ensures stability during biological assays .
Advanced Research Questions
Q. What mechanistic insights exist regarding the bioactivity of structural analogs, and how can they guide target validation?
- Methodological Answer : Structural analogs with furan-pyrrolidine motifs (e.g., {5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol) exhibit antimicrobial activity by disrupting bacterial membrane integrity. Researchers can validate targets via:
- Molecular Docking : Screen against bacterial enoyl-ACP reductase or fungal cytochrome P450 enzymes using AutoDock Vina .
- SAR Studies : Modify the pyrrolidine ring’s substituents (e.g., methyl vs. ethyl groups) to assess impact on MIC values against S. aureus or C. albicans .
Q. How can computational modeling predict the compound’s reactivity and guide synthetic optimization?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution or hydrogen bonding. For example, the methanol group’s oxygen atom shows high electron density, making it a candidate for esterification .
- Transition State Analysis : Simulate the energy barrier for reductive amination steps to optimize catalyst selection (e.g., Pd/C vs. Raney Ni) .
Q. What strategies resolve contradictions in bioactivity data across different in vitro models?
- Methodological Answer : Discrepancies often arise from assay-specific variables. Mitigate these by:
- Standardized Assay Conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin for anticancer activity) .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human or murine) to assess if metabolite interference explains inconsistent results .
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
[1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H17NO2/c1-9-2-3-11(14-9)7-12-5-4-10(6-12)8-13/h2-3,10,13H,4-8H2,1H3 |
InChI Key |
CQDGVPGFQSJFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(C2)CO |
Origin of Product |
United States |
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